3-formyl-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-formyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound with the molecular formula C12H8O5 and a molecular weight of 232.19 g/mol . . This compound is a derivative of chromone, a naturally occurring compound found in various plants. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
The synthesis of 3-formyl-2-oxo-2H-chromen-7-yl acetate involves several steps. One common method is the acylation of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-formyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions . Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
3-formyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-formyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death . The compound’s anti-inflammatory effects are thought to involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
3-formyl-2-oxo-2H-chromen-7-yl acetate can be compared with other similar compounds, such as:
7-hydroxy-2H-chromen-2-one: Known for its antioxidant and antimicrobial properties.
4-oxo-4H-1-benzopyran-3-carboxaldehyde: Exhibits similar chemical reactivity and biological activities.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Used in similar applications but with different functional groups that may alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H8O5 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(3-formyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H8O5/c1-7(14)16-10-3-2-8-4-9(6-13)12(15)17-11(8)5-10/h2-6H,1H3 |
InChI Key |
QZFHRSSZNGRMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Origin of Product |
United States |
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